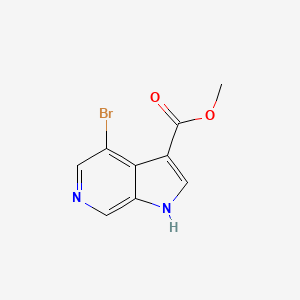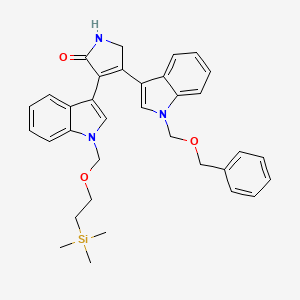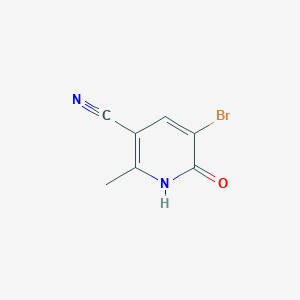
Methyl 4-bromo-6-azaindole-3-carboxylate
Übersicht
Beschreibung
“Methyl 4-bromo-6-azaindole-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromo-6-azaindole-3-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-bromo-6-azaindole-3-carboxylate” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Preparation of the Azaindoline Family
A method for preparing azaindolines, including derivatives that could potentially be derived from Methyl 4-bromo-6-azaindole-3-carboxylate, involves intramolecular carbolithiation. This one-pot, three-step sequence provides access to substituted azaindolines, important for pharmaceutical research (Bailey et al., 2008).
Site-Selective Arylation
The site-selective arylation of azaindole derivatives via N-oxide activation offers a pathway to modify the azaindole core, pivotal for the development of novel pharmaceutical agents (Huestis & Fagnou, 2009).
Scalable Synthesis of Azaindoles
A scalable synthesis approach for 7-methyl-4-azaindole, a related compound, showcases the potential for large-scale production of azaindole derivatives for use in drug discovery programs (Subota et al., 2017).
Applications in Drug Development and Organic Chemistry
Pd-Catalyzed Sequential Arylation
The palladium-catalyzed synthesis of multi-aryl azaindoles, including the potential for derivatives of Methyl 4-bromo-6-azaindole-3-carboxylate, demonstrates a method for creating complex molecules with potential applications in OLEDs, sensors, and bio-imaging tools (Cardoza et al., 2019).
HIV-1 Attachment Inhibitor Pro-drug Synthesis
A short and efficient synthesis of a complex 6-azaindole, BMS-663068, highlights the role of azaindole derivatives in developing novel therapeutics. The synthesis involves a regioselective Friedel-Crafts acylation among other steps, emphasizing the versatility and importance of azaindole frameworks in medicinal chemistry (Chen et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCBYMREBOXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162051 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-6-azaindole-3-carboxylate | |
CAS RN |
1363381-62-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)

![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)







![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)